YM-155 hydrochloride
Overview
Description
YM-155 (chloride), also known as sepantronium bromide, is a small-molecule survivin suppressant. Survivin is a member of the inhibitor of apoptosis (IAP) family, which plays a crucial role in cancer cell survival and drug resistance. YM-155 (chloride) has shown promising results in inducing apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-155 (chloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazolium core and subsequent functionalization to introduce the pyrazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of YM-155 (chloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: YM-155 (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of YM-155 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of YM-155 (chloride) include various analogs with modified functional groups. These analogs are studied for their improved efficacy and reduced side effects in cancer treatment .
Scientific Research Applications
YM-155 (chloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of survivin and its effects on cell viability. In biology, YM-155 (chloride) is employed to investigate the mechanisms of apoptosis and drug resistance in cancer cells .
In medicine, YM-155 (chloride) has shown potential as an anticancer agent, particularly in hormone-refractory prostate cancer and anaplastic thyroid cancer. It induces apoptosis in cancer cells by inhibiting survivin and causing DNA damage . Additionally, YM-155 (chloride) is being explored for its potential to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Mechanism of Action
YM-155 (chloride) exerts its effects primarily by inhibiting survivin, a protein that prevents apoptosis in cancer cells. By suppressing survivin expression, YM-155 (chloride) induces apoptosis and reduces cancer cell viability. The compound also localizes to the mitochondria, causing mitochondrial dysfunction and activation of AMP-activated kinase (AMPK), which further inhibits cancer cell survival pathways .
Comparison with Similar Compounds
YM-155 (chloride) is unique among survivin inhibitors due to its dual mechanism of action, targeting both survivin and mitochondrial function. Similar compounds include other survivin inhibitors like LY2181308 and EZN-3042, which primarily target survivin but do not exhibit the same mitochondrial effects as YM-155 (chloride) .
References
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWGSASIPTGSA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630623 | |
Record name | 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355406-09-6 | |
Record name | 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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